Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro-6,6-dimethyl-
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Overview
Description
Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro-6,6-dimethyl- is a complex organic compound belonging to the class of pyrano[3,2-a]carbazoles
Synthetic Routes and Reaction Conditions:
Iron-Mediated Oxidative Cyclisation: This method involves the use of iron catalysts to facilitate the oxidative cyclisation of precursor molecules to form pyrano[3,2-a]carbazole structures.
Palladium-Catalysed Synthesis: Palladium(II) catalysts are employed to achieve the total synthesis of pyrano[3,2-a]carbazole alkaloids through oxidative cyclisation of diarylamines[_{{{CITATION{{{_2{Palladium(ii)-catalysed total synthesis of naturally occurring pyrano3 ....
Acid-Catalysed Tandem Reactions: Acid catalysts can be used to promote tandem reactions involving 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols to synthesize pyrano[3,2-c]quinolones and furo[3,2-c]quinolones.
Industrial Production Methods: Industrial production of pyrano[3,2-a]carbazole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are often adapted from laboratory-scale procedures to meet industrial standards.
Types of Reactions:
Oxidation: Pyrano[3,2-a]carbazole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrano[3,2-a]carbazole ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidized Products: These can include hydroxylated, carboxylated, or other oxidized derivatives.
Reduced Products: Reduced derivatives may exhibit different physical and chemical properties.
Substituted Products: Substitution reactions can lead to the formation of a wide range of derivatives with varying biological activities.
Scientific Research Applications
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They exhibit biological activities, including antitumor, anti-inflammatory, and antifungal properties[_{{{CITATION{{{_4{Efficient synthesis of pyrano 3,2- - Springer.
Medicine: Some derivatives have shown promise in preclinical studies for the treatment of cancer and other diseases.
Industry: These compounds are used in the development of new materials and pharmaceuticals.
Mechanism of Action
Pyrano[3,2-a]carbazole derivatives are compared with other similar compounds, such as pyrano[2,3-b]carbazoles and furo[3,2-c]quinolones[_{{{CITATION{{{_2{Palladium(ii)-catalysed total synthesis of naturally occurring pyrano3 .... These compounds share structural similarities but may exhibit different biological activities and properties. The uniqueness of pyrano[3,2-a]carbazole derivatives lies in their specific chemical structure and the resulting biological effects.
Comparison with Similar Compounds
Pyrano[2,3-b]carbazoles
Furo[3,2-c]quinolones
Other pyrano-fused derivatives
Properties
CAS No. |
127040-34-0 |
---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
6,6-dimethyl-5,11-dihydropyrano[3,2-a]carbazol-3-one |
InChI |
InChI=1S/C17H15NO2/c1-17(2)9-13-11(7-8-14(19)20-13)16-15(17)10-5-3-4-6-12(10)18-16/h3-8,18H,9H2,1-2H3 |
InChI Key |
RCLSWBZKCNXMMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC(=O)O2)C3=C1C4=CC=CC=C4N3)C |
Origin of Product |
United States |
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